4-METHYLTHIAZOLE-2-THIOL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHAIPFBNQZTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063979 | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-06-3 | |

| Record name | 4-Methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-4-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Thiazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methylthiazole-2-thiol CAS number 4498-39-9

An In-Depth Technical Guide to 4-Methylthiazole-2-thiol (CAS: 4498-39-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, tautomeric nature, spectroscopic signature, synthetic pathways, and key applications, offering field-proven insights into its handling and utility.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS Number 4498-39-9, is a substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both sulfur and nitrogen, a methyl group at position 4, and a thiol group at position 2. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the reactive thiol group and the electronic nature of the thiazole ring. Its utility as a building block in drug discovery stems from the thiazole scaffold's prevalence in numerous biologically active agents.[1][2]

Thiol-Thione Tautomerism: A Critical Equilibrium

A defining characteristic of 2-mercaptothiazoles is their existence in a tautomeric equilibrium between the thiol form (4-methyl-1,3-thiazole-2-thiol) and the thione form (4-methyl-1,3-thiazole-2(3H)-thione).[3] In the solid state and in most common solvents, the equilibrium heavily favors the more stable thione tautomer. This stability is attributed to the formation of a more robust amide-like system (thioamide) within the ring. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this dominant thione form.

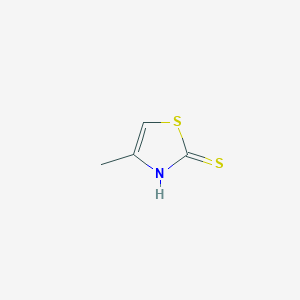

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 4498-39-9 | [4][5][6] |

| Molecular Formula | C₄H₅NS₂ | [6][7] |

| Molecular Weight | 131.22 g/mol | [6] |

| Appearance | Solid, often described as light brown or yellow crystals | [7][8] |

| Melting Point | Data not consistently available; varies by source | |

| Boiling Point | ~188 °C @ 3 Torr | [9] |

| Flash Point | 76.8 °C | [9] |

| Purity | Typically ≥97% | [7] |

Spectroscopic Characterization Protocol

Accurate structural confirmation is the bedrock of chemical research. While the dominant thione tautomer dictates the observed spectrum, contributions from the thiol form can sometimes be detected depending on the solvent and temperature.

Predicted Spectroscopic Signatures

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

~11-13 ppm (broad singlet, 1H): Corresponds to the N-H proton of the thione tautomer. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange.

-

~6.0-6.5 ppm (singlet or quartet, 1H): Represents the vinyl proton (H5) on the thiazole ring. It may show a small coupling to the C4-methyl group.

-

~2.2-2.4 ppm (singlet or doublet, 3H): The signal for the methyl group protons at the C4 position.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

~185-195 ppm: The characteristic chemical shift for the C=S (thione) carbon (C2). This is a key indicator of the dominant tautomer.

-

~140-150 ppm: The quaternary carbon (C4) attached to the methyl group.

-

~105-115 ppm: The vinyl carbon (C5).

-

~15-20 ppm: The methyl carbon.

-

-

FTIR (ATR):

-

3100-3000 cm⁻¹ (broad): N-H stretching vibration of the thioamide group.

-

~1500 cm⁻¹: C=N stretching of the thiazole ring.[10]

-

1300-1100 cm⁻¹: Strong band associated with the C=S stretching vibration.

-

Standard Operating Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is an excellent solvent for many heterocyclic compounds). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup & Acquisition (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR: Acquire a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio. d. For ¹³C NMR: Use a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) are recommended to ensure all carbons are observed.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis Variant

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2] A plausible and efficient route to this compound involves the condensation of a dithiocarbamate with an α-haloketone, such as chloroacetone.

Caption: Proposed Hantzsch-type synthesis workflow.

Experimental Protocol: Laboratory-Scale Synthesis

Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent facilitates the reaction between the polar reactants, and the reflux condition provides the necessary activation energy for cyclization.

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reactant Charging: To the flask, add ammonium dithiocarbamate (1.0 eq) and 100 mL of absolute ethanol. Stir until a homogenous slurry is formed.

-

Addition of α-Haloketone: Slowly add chloroacetone (1.0 eq) dropwise to the stirring mixture at room temperature. The addition should be exothermic; control the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to ~20 mL using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water. A precipitate should form. d. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Core Reactivity

The nucleophilic character of the exocyclic sulfur atom (in the thiol form's thiolate anion) is the hub of this molecule's reactivity. This allows for straightforward derivatization, making it a valuable intermediate.

-

S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) readily forms 2-(alkylthio)-4-methylthiazoles.

-

Disulfide Formation: Mild oxidation leads to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylthiazole).

-

Reactions at the Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] this compound serves as a key starting material or intermediate for synthesizing more complex molecules with a range of biological activities.

-

Anticancer Agents: The thiazole ring is a core component of various kinase inhibitors, such as Dasatinib.[2] Derivatives synthesized from this compound can be screened for activity against various cancer cell lines.[1]

-

Neuroprotective Agents: Research has shown that novel 4-methylthiazole derivatives can be designed as neuroprotective agents, potentially for treating neurodegenerative disorders like Alzheimer's disease.[11]

-

Antimicrobial and Antioxidant Activity: Thiazole derivatives have been synthesized and shown to possess significant antimicrobial properties.[2] Furthermore, related structures have been evaluated for their antioxidant potential by assessing their ability to scavenge free radicals.[12]

Caption: Logical workflow from core scaffold to biological application.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The information below is a synthesis of available Safety Data Sheets (SDS).[8]

Hazard Identification

| Hazard Class | Statement | H-Phrase |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Protocol for Safe Handling and Storage

This self-validating protocol minimizes exposure and ensures compound stability.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.[8]

-

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 4498-39-9) is more than a simple heterocyclic compound; it is a versatile and valuable building block for the modern research scientist. Its defining thiol-thione tautomerism governs its reactivity and spectroscopic properties. Through well-established synthetic routes like the Hantzsch synthesis, it can be readily prepared and subsequently derivatized to explore a wide chemical space. Its proven role as a scaffold for developing potent pharmaceutical agents underscores its importance in drug discovery pipelines. By understanding its core chemistry and adhering to rigorous safety protocols, researchers can effectively harness the potential of this important chemical intermediate.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

This compound. Oakwood Chemical. Available from: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]

-

4-(4-Pyridinyl)thiazole-2-thiol: Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. Available from: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]

-

2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418. PubChem. Available from: [Link]

-

Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PMC - PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4498-39-9 [chemicalbook.com]

- 5. 4498-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 10-520889 - this compound | 5685-06-3 [cymitquimica.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methylthiazole-2-thiol: Properties, Synthesis, and Applications in Modern Research

Abstract This technical guide provides an in-depth analysis of 4-methylthiazole-2-thiol, a pivotal heterocyclic building block in chemical synthesis and drug development. We will explore its core molecular profile, including the critical concept of thiol-thione tautomerism, and present its key physicochemical properties. This document details a robust laboratory-scale synthesis protocol grounded in the principles of the Hantzsch thiazole reaction, complete with methodologies for purification and analytical characterization. Furthermore, we examine the compound's multifaceted applications, stemming from the unique reactivity of its thiazole core and the medicinal significance of its thiol group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile properties of this compound in their work.

Core Molecular Profile and Physicochemical Properties

Introduction to the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active agents.[1][2] Its prevalence is due to its ability to engage in various non-covalent interactions, its relative stability, and its role as a versatile synthetic intermediate. Compounds incorporating the thiazole nucleus exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3]

Structural Elucidation and Tautomerism

This compound presents a classic case of prototropic tautomerism, existing in equilibrium between two forms: the thiol form (4-methyl-1,3-thiazole-2-thiol) and the thione form (4-methyl-1,3-thiazole-2(3H)-thione).[4] This phenomenon explains the presence of multiple CAS numbers (e.g., 4498-39-9 and 5685-06-3) for the same chemical entity.[4][5] The equilibrium between these forms is influenced by factors such as solvent polarity and physical state. In solid form and in many solutions, the thione tautomer is generally more stable and thus predominates. Spectroscopic analysis, particularly FTIR and NMR, is essential to determine the dominant form under specific experimental conditions.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is crucial for planning reactions, determining appropriate solvents, and establishing purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NS₂ | [5][6][7][8] |

| Molecular Weight | 131.22 g/mol | [5][6][8][9] |

| CAS Number | 4498-39-9, 5685-06-3 | [4][5] |

| Appearance | Solid | [7] |

| Melting Point | 89.3 °C | [9] |

| Boiling Point | 188 °C @ 3 Torr | [9] |

| Density | 1.36 g/cm³ | [9] |

| Synonyms | 2-Mercapto-4-methylthiazole, 4-Methyl-2-thiazolethiol, 4-Methylthiazoline-2-thione | [4][9] |

Synthesis and Purification

Mechanistic Principles: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry and the most common and reliable method for constructing a thiazole ring.[2] The reaction's causality is rooted in the nucleophilic attack of a sulfur-containing species (like a thioamide or thiourea) on an α-halocarbonyl compound. The process involves an initial S-alkylation, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon, and culminates in a dehydration step to form the aromatic thiazole ring. For synthesizing this compound, a logical choice of reagents would be chloroacetone (an α-haloketone) and ammonium dithiocarbamate.

Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a validated method for the synthesis of this compound. The choice of an ethanol/water solvent system is to ensure adequate solubility for both the polar dithiocarbamate salt and the less polar chloroacetone.

Materials:

-

Ammonium dithiocarbamate

-

Chloroacetone (stabilized)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (2M)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve ammonium dithiocarbamate (1.0 mol equivalent) in a 1:1 mixture of ethanol and water (200 mL). Begin stirring.

-

Reagent Addition: Cautiously add chloroacetone (1.0 mol equivalent) dropwise to the stirring solution at room temperature over 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath if necessary.

-

Reflux: After the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any unreacted salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid. Dry the purified product under vacuum.

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the key steps in the Hantzsch synthesis of this compound.

Spectroscopic and Analytical Characterization

Principle of Tautomer Identification via Spectroscopy

Spectroscopic analysis is non-negotiable for confirming the structure and purity of the synthesized compound. It is also the primary method for investigating the thiol-thione equilibrium.

-

FTIR Spectroscopy: The thiol (S-H) stretch typically appears as a weak band around 2550-2600 cm⁻¹, whereas the thione (C=S) stretch produces a stronger band in the 1050-1250 cm⁻¹ region. The presence and relative intensity of these bands provide direct evidence of the dominant tautomer.

-

¹H NMR Spectroscopy: The thiol proton (-SH) is typically a broad singlet, while the amine proton (-NH) of the thione form is also a broad singlet but often at a different chemical shift. The methyl and vinyl protons on the thiazole ring will also show characteristic shifts.[10]

Applications in Research and Drug Development

The Thiol Group: A Key Pharmacophore

The thiol (-SH) functional group is not merely a reactive handle; it is a potent pharmacophore in its own right. Thiol-containing drugs can exert therapeutic effects through several mechanisms.[11]

-

Antioxidant Activity: They can scavenge harmful reactive oxygen species (ROS) and restore cellular pools of endogenous antioxidants like glutathione.

-

Metal Chelation: As soft electron donors, thiols form stable complexes with heavy metal ions (e.g., lead, mercury), making them effective treatments for heavy metal toxicity.[11]

-

Enzyme Interaction: The thiol group can interact with cysteine residues in proteins, modulating enzyme activity.

Role as a Heterocyclic Building Block

This compound is a valuable intermediate for constructing more complex molecules. The thiol group can be alkylated, oxidized to form disulfides, or used in cross-coupling reactions. The thiazole ring itself can be further functionalized. This versatility makes it a sought-after starting material for creating libraries of novel compounds for high-throughput screening in drug discovery.[12]

Case Study: Thiazole Moieties in Modern Therapeutics

The utility of the thiazole scaffold is well-documented. For example, 4-methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic Cefditoren pivoxil.[13] Similarly, derivatives of 4-methylthiazole are being actively investigated for their neuroprotective effects, with potential applications in treating neurodegenerative disorders like Alzheimer's disease.[14] These examples underscore the strategic importance of building blocks like this compound in the pharmaceutical industry.

Diagram: Role in a Drug Synthesis Pathway

The diagram below conceptualizes how this compound could be used as a starting material in a multi-step synthesis, for instance, to create a novel kinase inhibitor.

Safety, Handling, and Storage

Hazard Identification and GHS Classification

It is imperative to handle this compound with appropriate caution, recognizing its potential hazards.

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][15] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][15] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][15] |

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols. Use non-sparking tools.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15]

Storage and Stability Considerations

Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, combined with the dual reactivity of its thiol group and thiazole core, ensures its continued relevance. Future research will likely focus on developing novel derivatives for targeted therapies, particularly in the areas of oncology, infectious diseases, and neurodegeneration, further cementing the importance of this foundational heterocyclic compound.

References

-

2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | CAS 5685-06-3. Oakwood Chemical. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]

-

Two-step synthesis of 4-methylthiazole 12a. ResearchGate. [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH). [Link]

-

2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]

-

4-(4-Pyridinyl)thiazole-2-thiol: A Versatile Building Block in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. National Institutes of Health (NIH). [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

-

Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health (NIH). [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 5685-06-3 | this compound - Moldb [moldb.com]

- 7. 10-520889 - this compound | 5685-06-3 [cymitquimica.com]

- 8. 4498-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

4-methylthiazole-2-thiol chemical properties

An In-Depth Technical Guide to 4-Methylthiazole-2-thiol: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4498-39-9), a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document delves into its core physicochemical properties, with a particular focus on the critical concept of thiol-thione tautomerism that governs its reactivity. Key synthetic methodologies, detailed spectroscopic characterization, and notable applications as a versatile building block in drug development are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical handling and utilization of this important chemical entity.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a cornerstone in the design of numerous therapeutic agents. Thiazole derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1][3] Understanding the chemical properties of functionalized thiazoles, such as this compound, is therefore fundamental for the rational design of new and more effective drug candidates.

Core Physicochemical Properties and Tautomerism

This compound is a solid at room temperature, typically appearing as a light yellow powder.[4] Its fundamental properties are crucial for its handling, reaction setup, and purification.

Molecular and Physical Data

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 4498-39-9 (primary), 5685-06-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₄H₅NS₂ | [5][6][9] |

| Molecular Weight | 131.22 g/mol | [5][6][9] |

| Melting Point | 89.3 °C | [10] |

| Boiling Point | 188 °C @ 3 Torr | [10] |

| Density | 1.36 g/cm³ | [10] |

| XLogP3 | 1.2 - 1.74 | [5][10] |

| Hydrogen Bond Donor | 1 | [5] |

| Hydrogen Bond Acceptor | 2 | [5] |

Thiol-Thione Tautomerism: A Critical Feature

A defining characteristic of 2-mercaptothiazoles is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[11][12] In the solid state and in solution, the thione form is generally predominant due to the greater stability of the C=S double bond and the amide-like resonance within the ring.[13] This equilibrium is critical as it dictates the molecule's reactivity; for instance, alkylation can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, depending on the reaction conditions and the nature of the electrophile.

Theoretical studies on analogous 2-mercapto heterocyclic systems confirm that while both forms exist, the thione tautomer is typically the more stable isomer.[12]

Caption: Thiol-Thione tautomeric equilibrium in this compound.

Synthesis and Reactivity

The synthesis of the 4-methylthiazole core is often achieved via the Hantzsch thiazole synthesis, a classic and versatile method.

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For this compound, this would typically involve the condensation of chloroacetone with ammonium dithiocarbamate (formed in situ from ammonia and carbon disulfide). This method provides a direct and efficient route to the desired heterocyclic system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-520889 - this compound | 5685-06-3 [cymitquimica.com]

- 5. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5685-06-3 | this compound - Moldb [moldb.com]

- 7. This compound | 4498-39-9 [chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Spectroscopic Guide to 4-Methylthiazole-2-thiol: Structure, Tautomerism, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazole-2-thiol, a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol or thione group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, particularly the potential for thiol-thione tautomerism, govern its reactivity and interactions, making a thorough spectroscopic characterization essential for its application in drug design and synthesis. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural elucidation and the underlying principles of spectroscopic interpretation.

A pivotal aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms: the thiol and the thione. The equilibrium between these forms is influenced by factors such as the solvent and physical state. Spectroscopic evidence, particularly from ¹³C NMR, strongly indicates that the thione form is the predominant tautomer in solution.[1] This guide will delve into the distinct spectroscopic signatures of the dominant thione tautomer.

Molecular Structure and Tautomerism

The chemical structure and the thiol-thione tautomeric equilibrium of this compound are depicted below. The thione form is characterized by a carbon-sulfur double bond (C=S) exocyclic to the thiazole ring, while the thiol form contains a sulfhydryl (-SH) group.

Caption: Thiol-thione tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and tautomeric analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methyl group protons, the vinyl proton on the thiazole ring, and the N-H proton of the predominant thione tautomer. For comparison, the ¹H NMR data for the closely related compound, 4-methylthiazole, is also presented.[2][3]

| Proton Assignment | This compound (Predicted) | 4-Methylthiazole (Experimental) [2][3] | Multiplicity | Integration |

| H5 | ~6.5 - 7.0 ppm | 6.87 ppm | Singlet (s) | 1H |

| CH₃ | ~2.2 - 2.5 ppm | 2.47 ppm | Singlet (s) | 3H |

| NH | ~11.0 - 13.0 ppm (broad) | - | Broad Singlet (br s) | 1H |

Interpretation:

-

H5 Proton: The proton attached to C5 of the thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent sulfur atom and the C=S group.

-

Methyl Protons (CH₃): The three protons of the methyl group at the C4 position will give rise to a singlet, typically in the upfield region.

-

NH Proton: The proton on the nitrogen atom in the thione tautomer is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. This signal would be absent in the thiol tautomer, which would instead show a signal for the SH proton, typically in the range of 3-4 ppm. The observation of a broad signal in the downfield region is a strong indicator of the thione form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C2 carbon is highly sensitive to whether it is part of a C=S double bond or a C-S single bond.

| Carbon Assignment | This compound (Thione Form - Experimental) [1] | 4-Methylthiazole (Experimental) [4] |

| C2 (C=S) | ~188.4 ppm | - |

| C4 | ~140 - 150 ppm | 148.8 ppm |

| C5 | ~110 - 120 ppm | 113.1 ppm |

| CH₃ | ~15 - 20 ppm | 16.8 ppm |

Interpretation:

-

C2 (C=S) Carbon: The most significant signal in the ¹³C NMR spectrum is that of the C2 carbon. In the thione tautomer, this carbon is part of a thiocarbonyl group (C=S) and resonates at a very downfield chemical shift, typically around 188.4 ppm.[1] This is a definitive marker for the thione form. In the thiol form, the C2 carbon would be expected to appear at a much more upfield position (around 160-170 ppm).

-

C4 and C5 Carbons: The chemical shifts of the other ring carbons, C4 and C5, are also influenced by the electronic environment within the ring.

-

Methyl Carbon (CH₃): The methyl carbon appears at a typical upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations characteristic of the thione tautomer.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |

| N-H Stretch | 3100 - 3300 (broad) | Characteristic of the N-H bond in the thione ring. The broadness is due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3000 - 3100 | C-H stretching of the H5 proton on the thiazole ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | C-H stretching of the methyl group. |

| C=N Stretch | 1600 - 1650 | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[5] |

| C=C Stretch | 1450 - 1600 | Stretching vibrations of the carbon-carbon double bond in the thiazole ring.[5] |

| C=S Stretch (Thione) | 1050 - 1250 | This is a key band for identifying the thione tautomer. It is often a strong absorption. |

Interpretation:

The presence of a broad absorption band in the N-H stretching region and a strong band in the C=S stretching region, coupled with the absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹), provides compelling evidence for the dominance of the thione tautomer in the solid state.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern:

The mass spectrum of this compound (Molecular Weight: 131.22 g/mol [7]) is expected to show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will be influenced by the stability of the thiazole ring and the potential loss of small neutral molecules or radicals.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 131 (M⁺): The molecular ion peak, which confirms the molecular weight of the compound.

-

m/z 116: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 98: Loss of a sulfhydryl radical (•SH) from the molecular ion.

-

m/z 71: A common fragment in sulfur-containing heterocycles.

-

m/z 72: Another characteristic fragment resulting from ring cleavage.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, adherence to standardized experimental protocols is paramount.

NMR Sample Preparation (for Small Organic Molecules)

-

Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[10]

-

Data Processing: The collected interferogram is Fourier-transformed to generate the infrared spectrum. The background spectrum is automatically subtracted.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[11] The sample is vaporized by heating.[12]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and confirms the predominance of the thione tautomer in solution and likely in the solid state. The characteristic downfield shift of the C2 carbon in the ¹³C NMR spectrum, the presence of an N-H and C=S stretching vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret their own analytical data and advance their research and development efforts.

References

-

Mettler-Toledo. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

-

White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs). Canadian Journal of Chemistry, 54(16), 280–287.

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

- Szymańska, I. A., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methylthiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Retrieved from [Link]

- MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mt.com [mt.com]

- 3. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 4. 4-Methylthiazole(693-95-8) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [oakwoodchemical.com]

- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. azooptics.com [azooptics.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4-Methylthiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS: 4498-39-9), a pivotal heterocyclic building block in medicinal and materials chemistry. The document elucidates the core chemical principles, reaction mechanisms, and a detailed, field-proven experimental protocol based on the Hantzsch thiazole synthesis. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, with the molecular formula C₄H₅NS₂, is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom within the aromatic ring.[1] Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals, including Sulfathiazole (an antimicrobial) and Dasatinib (a chemotherapy drug).[2] The presence of the reactive thiol group at the 2-position makes this compound a versatile intermediate for further chemical modification, enabling its incorporation into more complex molecular architectures.

A critical aspect of its structure is the existence of prototropic tautomerism, where it coexists in equilibrium with its thione form, 4-methylthiazol-2(3H)-thione. For clarity, this guide will refer to the compound as this compound.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related thiocarbonyl-containing compound.[4][5]

For the specific synthesis of this compound, the key precursors are:

-

α-Haloketone: Chloroacetone (1-chloro-2-propanone) provides the three-carbon backbone, including the methyl group at what will become the 4-position of the thiazole ring.

-

Thiocarbonyl Source: While the reaction of chloroacetone with thiourea is a classic Hantzsch synthesis, it yields 2-amino-4-methylthiazole.[6] To directly install the 2-thiol functionality, a different nucleophile is required. Ammonium dithiocarbamate (NH₄CS₂NH₂) serves as an ideal and direct source for the C2-thiol group.

The overall transformation is a one-pot reaction that is efficient and proceeds under relatively mild conditions.

Reaction Mechanism and Scientific Rationale

The Hantzsch synthesis of this compound from chloroacetone and ammonium dithiocarbamate proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

Step 1: Nucleophilic Attack (Sₙ2 Reaction) The reaction initiates with the nucleophilic sulfur atom of the dithiocarbamate attacking the electrophilic α-carbon of chloroacetone. This is a classic Sₙ2 substitution, displacing the chloride ion and forming an S-acetonyl dithiocarbamate intermediate. The choice of a good leaving group (halide) on the ketone is crucial for this initial step to proceed efficiently.[4]

Step 2: Intramolecular Cyclization The nitrogen atom of the dithiocarbamate intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety. This intramolecular condensation reaction forms a five-membered heterocyclic intermediate, a hydroxylated thiazoline derivative.

Step 3: Dehydration The reaction is driven to completion by the elimination of a water molecule from the hydroxylated intermediate. This dehydration step is often acid-catalyzed (the reaction mixture is typically acidic due to the formation of HCl) and results in the formation of the stable, aromatic thiazole ring. The resulting product is this compound.

The following diagram illustrates this mechanistic pathway.

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 4-methylthiazole-2-thiol in Organic Solvents

Abstract

Introduction to 4-methylthiazole-2-thiol: A Key Heterocyclic Building Block

This compound (CAS No: 5685-06-3) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol group.[1] The thiol (-SH) group is particularly significant, as it can exist in tautomeric equilibrium with the thione form (C=S). This structural feature, along with the nitrogen and sulfur heteroatoms in the thiazole ring, imparts unique chemical properties to the molecule.[2]

These properties make this compound and its derivatives valuable intermediates in various fields, particularly in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The thiol group itself is a key functional group in many drug compounds, capable of acting as an antioxidant, participating in metal chelation, and forming covalent bonds with biological targets.[5]

Given its role as a synthetic precursor, understanding the solubility of this compound is of paramount importance. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a foundational parameter for formulation development in the pharmaceutical industry.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which, from a chemical perspective, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a solute to dissolve, the energy required to break the solute's crystal lattice and to separate solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Molecular Properties Influencing Solubility

The solubility behavior of this compound is dictated by its molecular structure:

-

Polarity and Dipole Moment: The thiazole ring, containing electronegative nitrogen and sulfur atoms, creates a significant dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom and the thione sulfur can act as hydrogen bond acceptors.[2] This capability is crucial for interactions with protic solvents (e.g., alcohols) and other hydrogen-bond accepting solvents (e.g., ethers, ketones).

-

Van der Waals Forces: The overall molecular structure contributes to dispersion forces, which are the primary mode of interaction in nonpolar solvents.

-

LogP: The octanol-water partition coefficient (LogP) provides a measure of a compound's lipophilicity. An estimated XLogP3 of 1.7 for this compound suggests moderate lipophilicity, indicating it will have appreciable solubility in various organic solvents but limited solubility in water.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be miscible. By comparing the HSP of this compound with those of various solvents, a rational selection of potential good solvents can be made.

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through direct experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a constant temperature.

Materials and Equipment:

-

This compound (crystalline, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Workflow Diagram:

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established.

-

Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. To obtain a clear supernatant, either centrifuge the vial at high speed or filter the suspension through a chemically inert syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

Quantification: Accurately dilute a known volume of the clear saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.

Solubility Profile: Insights from a Structural Analog

As previously noted, specific quantitative solubility data for this compound is sparse in the public domain. However, valuable insights can be gained by examining the solubility of 2-mercaptobenzothiazole, a structurally similar compound that also contains the mercaptothiazole moiety. The data presented below was determined over a range of temperatures and illustrates the expected solubility trends.

Table 1: Solubility of 2-Mercaptobenzothiazole in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Class | Mole Fraction Solubility (x10³) | Solubility (g/L) (Approx.) |

| 2-Butanone | Ketone | 185.7 | ~250 |

| 1,4-Dioxane | Ether | 165.2 | ~215 |

| Ethyl Acetate | Ester | 114.6 | ~160 |

| n-Butanol | Alcohol (Protic) | 73.1 | ~110 |

| n-Propanol | Alcohol (Protic) | 64.9 | ~105 |

| i-Butanol | Alcohol (Protic) | 58.5 | ~88 |

| i-Propanol | Alcohol (Protic) | 48.6 | ~80 |

| Methanol | Alcohol (Protic) | 41.5 | ~85 |

| Chloroform | Halogenated | 26.5 | ~45 |

| Acetonitrile | Nitrile | 20.1 | ~35 |

| Toluene | Aromatic Hydrocarbon | 4.8 | ~8 |

Data sourced from a study on 2-mercaptobenzothiazole and is presented here for illustrative purposes. Approximate g/L values are calculated for context.

Analysis of Trends:

Based on this analog data, we can predict that this compound will exhibit:

-

High Solubility in polar aprotic solvents like ketones (2-butanone), esters (ethyl acetate), and ethers (1,4-dioxane) due to strong polar and dispersion interactions.

-

Good to Moderate Solubility in polar protic solvents like alcohols. The ability to both donate and accept hydrogen bonds facilitates dissolution, though the solubility may decrease as the alcohol's carbon chain length increases.

-

Low Solubility in nonpolar aromatic solvents like toluene, where the primary interactions are weaker van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

Factors Influencing Solubility

Several external factors can significantly affect the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing crystallization protocols.

-

Solvent Polarity: As demonstrated by the analog data, a close match between the polarity of the solute and the solvent is the primary determinant of high solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies.

-

Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility. Using highly pure materials is critical for obtaining accurate and reproducible data.

Applications in Pharmaceutical and Chemical Development

A well-characterized solubility profile for this compound is essential for several key applications:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The design of effective crystallization processes relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Formulation Development: For pharmaceutical applications, solubility data in various excipients and solvent systems is necessary for developing stable and bioavailable dosage forms.

-

Analytical Method Development: Preparing stock solutions for biological screening assays or developing chromatographic methods requires knowledge of solvents that can readily dissolve the compound at the desired concentration.

Conclusion

This technical guide establishes a comprehensive approach to understanding the solubility of this compound. While direct, quantitative data for this specific molecule is limited, a robust theoretical framework combined with established experimental protocols provides a clear path for researchers to generate the necessary data. By leveraging insights from structural analogs and understanding the interplay of intermolecular forces, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided step-by-step experimental workflow serves as a self-validating system to produce reliable and accurate solubility profiles, a critical dataset for advancing research and development involving this versatile heterocyclic compound.

References

-

Zhang, C., et al. (2017). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. Journal of Chemical & Engineering Data, 62(7), 2034-2044. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Available at: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

-

Singh, U. P., & Bhat, H. R. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 24-38. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (n.d.). Extraction of mercaptobenzothiazole compounds from rubber products. National Center for Biotechnology Information. Available at: [Link]

-

Guha, R. (2010). Organic Solvent Solubility Data Book. CORE. Available at: [Link]

-

NIST. (n.d.). 4-Methylthiazole. National Institute of Standards and Technology. Available at: [Link]

-

FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Available at: [Link]

-

PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879. Available at: [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2022). European Journal of Medicinal Chemistry, 241, 114631. Available at: [Link]

-

Medicinal Thiols: Current Status and New Perspectives. (2020). Antioxidants, 9(9), 809. Available at: [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 4-Methylthiazole-2-thiol

Introduction: The Duality of a Versatile Heterocycle

For researchers, scientists, and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The introduction of a thiol group at the 2-position of 4-methylthiazole creates a molecule of significant chemical interest: 4-methylthiazole-2-thiol. This compound is not merely a simple thiol; it exists in a dynamic equilibrium with its thione tautomer, a characteristic that profoundly influences its reactivity and dictates its behavior in chemical synthesis and biological systems.[3]

This in-depth technical guide provides a comprehensive exploration of the reactivity of the thiol group in this compound. Moving beyond a simple recitation of reactions, this document delves into the causality behind its chemical behavior, offering field-proven insights and self-validating experimental protocols. We will dissect the thione-thiol tautomerism, explore key reactions such as S-alkylation and oxidation, and examine its role as a ligand in coordination chemistry, providing a robust resource for the synthesis and application of its derivatives.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is a critical first step for any research endeavor. While various methods exist for the synthesis of the thiazole ring, a common and effective approach involves the Hantzsch thiazole synthesis to first produce a 2-amino-4-methylthiazole precursor, followed by a subsequent conversion to the thiol.[4][5] A more direct, albeit less commonly cited, approach involves the reaction of an appropriate precursor with a source of the thiol group.

A logical and efficient synthesis of this compound can be adapted from the well-established Hantzsch synthesis, utilizing chloroacetone and ammonium dithiocarbamate. The causality behind this choice of reagents lies in the nucleophilic nature of the dithiocarbamate, which provides the C2-thiol functionality directly.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloroacetone

-

Ammonium dithiocarbamate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.

-

Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with a dilute sodium hydroxide solution.

-

Acidification and Isolation: The combined aqueous extracts are cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Caption: Synthetic workflow for this compound.

The Heart of Reactivity: Thione-Thiol Tautomerism

A fundamental concept governing the reactivity of this compound is the prototropic tautomerism between the thiol and thione forms. This equilibrium is highly sensitive to the surrounding environment, including the solvent, pH, and temperature.[3] In polar solvents, the more polar thione form tends to predominate, while in non-polar solvents, the thiol form is more favored.[6]

-

Thiol form (4-methyl-1,3-thiazole-2-thiol): Possesses an exocyclic sulfhydryl (-SH) group, making it a nucleophile at the sulfur atom.

-

Thione form (4-methyl-1,3-thiazolidine-2-thione): Features a thiocarbonyl (C=S) group and an acidic N-H proton, allowing for nucleophilic attack at the nitrogen atom.

This dual nature makes this compound an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom, leading to considerations of regioselectivity in its reactions. Spectroscopic techniques such as NMR and UV-Vis are invaluable for studying this equilibrium.[7][8] For instance, in ¹H NMR, the presence of a signal for the S-H proton (typically downfield) is indicative of the thiol tautomer, while the N-H proton of the thione form will also have a characteristic chemical shift.[9]

Caption: Thione-thiol tautomerism in this compound.

Key Reactions of the Thiol Group

The rich chemistry of this compound is largely defined by the reactivity of its thiol group and its thione tautomer. The following sections detail key transformations with illustrative protocols.

S-Alkylation: A Gateway to Diverse Derivatives

The S-alkylation of this compound is a cornerstone reaction for the synthesis of a wide array of derivatives. The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides.[10] The regioselectivity of this reaction is a critical consideration. While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion, N-alkylation can occur under certain conditions, particularly with harder electrophiles or when the sulfur is sterically hindered.[11][12]

Table 1: Representative S-Alkylation Reactions of this compound

| Electrophile | Base | Solvent | Product | Yield (%) |

| Methyl iodide | K₂CO₃ | Acetone | 2-(Methylthio)-4-methylthiazole | High |

| Benzyl bromide | NaH | THF | 2-(Benzylthio)-4-methylthiazole | High |

| Ethyl bromoacetate | Et₃N | DMF | Ethyl 2-((4-methylthiazol-2-yl)thio)acetate | Good |

Experimental Protocol: S-Methylation of this compound

This protocol is adapted from general procedures for the S-alkylation of heterocyclic thiols.[13]

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: Stir the suspension vigorously and add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product, 2-(methylthio)-4-methylthiazole, can be purified by column chromatography on silica gel if necessary.

Caption: General workflow for S-alkylation of this compound.

Oxidation: Formation of Disulfides and Sulfonic Acids

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides or, under stronger conditions, sulfonic acids. The controlled oxidation to the disulfide, 2,2'-dithiobis(4-methylthiazole), is a common transformation.[4] Mild oxidizing agents such as hydrogen peroxide, iodine, or even air can facilitate this dimerization.[13][14]

Stronger oxidizing agents, such as potassium permanganate or nitric acid, will further oxidize the thiol to the corresponding sulfonic acid, 4-methylthiazole-2-sulfonic acid.

Experimental Protocol: Oxidation to 2,2'-Dithiobis(4-methylthiazole)

This protocol is based on general methods for the oxidation of thiols to disulfides.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Ethanol

-

Water

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Oxidation: Add a 30% solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-